molecular formula C7H6N4 B1583905 1-Phenyl-1H-tetrazole CAS No. 5378-52-9

1-Phenyl-1H-tetrazole

Cat. No.: B1583905
CAS No.: 5378-52-9
M. Wt: 146.15 g/mol
InChI Key: IYPXPGSELZFFMI-UHFFFAOYSA-N
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Description

1-Phenyl-1H-tetrazole is an organic compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a phenyl group attached to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis.

Mechanism of Action

Target of Action

1-Phenyl-1H-tetrazole is a synthetic compound that has been studied for its potential biological activities It’s worth noting that tetrazole derivatives, in general, have been found to interact with a variety of biological targets, including enzymes like cytochrome p450 .

Mode of Action

For instance, some tetrazole derivatives have been found to inhibit the fungal enzyme cytochrome P450 . This inhibition can disrupt the normal functioning of the target organism, leading to the desired biological effect.

Biochemical Pathways

Given the potential inhibitory action on enzymes like cytochrome p450, it’s plausible that this compound could affect various metabolic pathways within the target organism .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that this compound could potentially have favorable pharmacokinetic properties, including good bioavailability.

Result of Action

Given the potential inhibitory action on enzymes like cytochrome p450, it’s plausible that this compound could disrupt normal cellular processes within the target organism, leading to the desired biological effect .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it has been found to be an effective inhibitor of aluminum corrosion in a 1M HCl solution . This suggests that the efficacy and stability of this compound could potentially be influenced by factors such as pH and the presence of other chemical species in the environment.

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-tetrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to metal ions, which can stabilize the negative charge by delocalization. This property makes this compound an effective ligand in coordination chemistry, where it can form stable complexes with metal ions. Additionally, the compound’s strong negative inductive effect and weak positive mesomeric effect contribute to its reactivity in biochemical systems .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in gene expression and cellular metabolism. For instance, this compound has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the flux of metabolites within the cell . This compound’s impact on cellular function can vary depending on the cell type and the concentration used.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s tetrazole ring structure allows it to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, this compound can interact with nucleic acids, potentially affecting gene expression by binding to DNA or RNA . These interactions at the molecular level contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under recommended storage conditions, but it can decompose when exposed to high temperatures or strong oxidizing agents . Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes in enzyme activity and gene expression persisting over extended periods .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit mild biochemical effects, such as slight enzyme inhibition or changes in metabolite levels. At higher doses, this compound can cause more pronounced effects, including potential toxicity and adverse reactions . Studies have identified threshold doses beyond which the compound’s effects become significantly more potent, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation within the cell. The compound can undergo metabolic reactions that lead to the formation of stable intermediates, which can further participate in biochemical processes . These interactions can affect metabolic flux and alter the levels of specific metabolites, contributing to the compound’s overall biochemical impact.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The distribution of this compound can affect its biochemical activity, as its presence in specific regions of the cell can enhance or inhibit certain biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, cytoplasm, or other organelles, where it can exert its biochemical effects . The localization of this compound within the cell can impact its activity and function, as its interactions with biomolecules are often compartment-specific.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-tetrazole can be synthesized through various methods. One common approach involves the cycloaddition reaction between phenyl azide and nitriles. This reaction typically requires the presence of a catalyst, such as copper or iron salts, and is carried out under mild conditions. Another method involves the reaction of phenylhydrazine with sodium azide in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted tetrazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted tetrazoles with various functional groups.

Scientific Research Applications

1-Phenyl-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential use as pharmaceutical agents, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including corrosion inhibitors and polymer additives.

Comparison with Similar Compounds

1-Phenyl-1H-tetrazole can be compared with other tetrazole derivatives, such as:

    5-Phenyl-1H-tetrazole: Similar in structure but differs in the position of the phenyl group.

    1-Methyl-1H-tetrazole: Contains a methyl group instead of a phenyl group.

    1-Benzyl-1H-tetrazole: Features a benzyl group attached to the tetrazole ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

1-phenyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c1-2-4-7(5-3-1)11-6-8-9-10-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPXPGSELZFFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046765
Record name 1-Phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5378-52-9
Record name 1H-Tetrazole, 1-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005378529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-TETRAZOLE, 1-PHENYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LCC44M8Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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